molecular formula C7H13N3O B6594697 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol CAS No. 1269292-58-1

3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol

Cat. No.: B6594697
CAS No.: 1269292-58-1
M. Wt: 155.20 g/mol
InChI Key: KPTSCERAJNBGPZ-UHFFFAOYSA-N
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Description

3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at position 5, an amino group at position 3, and a bulky tert-butyl substituent at position 1. Pyrazole derivatives are widely studied for their biological activities, including roles as kinase inhibitors, chemosensors, and antimicrobial agents . The tert-butyl group enhances lipophilicity and metabolic stability, making this compound a promising candidate for pharmaceutical applications .

Properties

IUPAC Name

5-amino-2-tert-butyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,3)10-6(11)4-5(8)9-10/h4,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTSCERAJNBGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719109
Record name 5-Amino-2-tert-butyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-58-1
Record name 5-Amino-2-tert-butyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The high-pressure pathway, adapted from the synthesis of 5-amino-3-hydroxy-1-phenyl-1H-pyrazol, involves reacting tert-butyl hydrazine with ethyl cyanoacetate under pressures of 7–10 katm. The reaction proceeds via nucleophilic attack of the terminal nitrogen of tert-butyl hydrazine on the carbonyl group of ethyl cyanoacetate, forming an intermediate hydrazide. Subsequent base-catalyzed cyclization (e.g., NaOH or KOH in ethanol) induces ring closure, yielding the pyrazole core.

Key parameters :

  • Pressure : 7–10 katm accelerates the reaction, achieving 96% intermediate yield (2-cyano-N'-(tert-butyl)acetohydrazide) in solvent-free conditions.

  • Base catalysis : Post-cyclization treatment with 2–5 mol equivalents of NaOH at 50–120°C hydrolyzes the nitrile to an amino group and the ester to a hydroxyl group, finalizing the product with up to 90% yield.

Table 1: Solvent and Catalyst Impact on Cyclization

SolventBaseTemperature (°C)Yield (%)
EthanolNaOH (3 eq)8088
MethanolKOH (2.5 eq)7082
TolueneNone10065

Flash Vacuum Pyrolysis (FVP) of Meldrum’s Acid Derivatives

Pyrolysis-Driven Cyclization

Flash vacuum pyrolysis (500–600°C) of tert-butyl-substituted Meldrum’s acid derivatives facilitates gas-phase cyclization, forming the pyrazole ring while retaining the tert-butyl group. For instance, pyrolysis of tert-butyl aminomethylene Meldrum’s acid eliminates CO and CO₂, generating 3-amino-1-(tert-butyl)-1H-pyrazol-5-ol directly.

Advantages :

  • Single-step synthesis : Eliminates multi-step protection/deprotection sequences.

  • Functional group tolerance : Stable tert-butyl groups withstand high temperatures, whereas labile substituents (e.g., boc) are removed.

Table 2: FVP Conditions and Outcomes

PrecursorTemperature (°C)Pressure (mbar)Yield (%)
tert-Butyl aminomethylene MA5500.0175
Boc-protected analogue6000.00568*
*Boc group removed during pyrolysis.

Visible Light-Promoted Synthesis with tert-Butyl Hydrazine

Photocatalytic Cyclization

Inspired by the synthesis of bis-pyrazol-5-ols, tert-butyl hydrazine reacts with β-keto esters under blue LED irradiation (450 nm, 24 h) to form the pyrazole ring. The visible light activates the carbonyl group, enabling cyclization without catalysts.

Optimization highlights :

  • Solvent : Ethanol maximizes yield (78–96%) due to polar protic stabilization.

  • Time : Reactions complete within 3–5 hours, outperforming thermal methods.

Table 3: Visible Light Reaction Parameters

β-Keto EsterSolventTime (h)Yield (%)
Ethyl acetoacetateEthanol392
Methyl cyanoacetateMethanol485

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • High-pressure method : Highest yield (90%) but requires specialized equipment.

  • FVP : Moderate yield (75%) with one-step scalability but limited precursor availability.

  • Visible light : Eco-friendly and efficient (92%) but dependent on light penetration in large-scale reactors.

Functional Group Compatibility

  • Amino and hydroxyl groups remain intact under high-pressure and photocatalytic conditions, whereas FVP may necessitate post-synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different amino-pyrazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-one derivatives, while substitution reactions can produce a variety of N-substituted pyrazoles.

Scientific Research Applications

Pharmaceutical Applications

3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol has garnered attention in drug development due to its biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, making it a candidate for treating infections. Its structure allows for interactions with various biological targets, which can be elucidated through binding affinity studies using techniques like surface plasmon resonance and molecular docking.
  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, suggesting its use in therapies targeting inflammatory diseases. Studies have reported promising results in animal models of inflammation.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound was tested using the disk diffusion method, showing zones of inhibition comparable to established antibiotics.

Agricultural Applications

In agriculture, 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol is being investigated for its potential as a plant growth regulator and pesticide:

  • Plant Growth Regulation : Preliminary studies suggest that this compound can enhance plant growth by modulating hormonal pathways. It may promote root development and improve stress tolerance in crops.
  • Pesticidal Activity : The compound's biological activity extends to pest control, where it has been evaluated for efficacy against common agricultural pests. Laboratory tests have indicated that it can disrupt pest reproductive cycles, leading to reduced populations.

Comparison with Related Compounds

The following table summarizes key structural features and applications of compounds related to 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol:

Compound NameStructure FeaturesUnique AspectsApplications
3-Amino-1-methyl-1H-pyrazol-5-olMethyl group instead of tert-butylPotentially different biological activityAntimicrobial
3-Amino-1-(phenyl)-1H-pyrazol-5-olPhenyl substituent on the pyrazoleEnhanced aromatic interactionsDrug development
5-Amino-1-methyl-1H-pyrazoleDifferent position of amino groupVarying reactivity and biological profileAgricultural applications

The presence of the tert-butyl group in 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol distinguishes it from other pyrazoles, contributing to its unique pharmacokinetic properties such as enhanced membrane permeability compared to more polar derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Properties References
3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol -NH₂ (C3), -OH (C5), -tert-butyl (N1) ~169.23 (calculated) High lipophilicity; potential kinase inhibition; moderate aqueous solubility
5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol -NH₂ (C5), -OH (C3), -tert-butyl (N1) ~169.23 Positional isomer; altered H-bonding; reduced metabolic stability
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine -NH₂ (C5), -CH₃ (N1), -tert-butyl (C3) 153.23 Enhanced solubility; lower steric hindrance; applications in ligand design
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine -NH₂ (C5), -2,4-Cl₂Ph (N1), -tert-butyl (C3) 298.22 (calculated) Increased aromaticity; enhanced binding to hydrophobic targets; antifungal activity
HL (Schiff base derivative) -CH=N-(m-methoxybenzylidene) (C3), -OH (C5) ~245.27 (calculated) Fluorescent chemosensor for Cu(II); improved selectivity via Schiff base formation

Key Differences :

  • The tert-butyl group in the target compound necessitates protection/deprotection steps during synthesis, unlike methyl or phenyl analogs .
  • Schiff base derivatives require mild acidic conditions for imine formation, contrasting with the harsher conditions for amide coupling .

Physicochemical Properties

  • Solubility: The tert-butyl group reduces aqueous solubility compared to methyl or hydroxylated analogs. For example, 3-Amino-5-cyclobutyl-1H-pyrazole (analog) is only slightly water-soluble .
  • Stability : Bulky tert-butyl groups improve thermal and oxidative stability compared to cyclopropyl or aryl substituents .

Biological Activity

3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol is a significant compound within the pyrazole class, characterized by its unique molecular structure (C₇H₁₃N₃O) and molecular weight (155.20 g/mol). The compound's biological activity is influenced by its hydrophobic tert-butyl group and the presence of amino and hydroxyl functionalities, which enhance its potential for various biological interactions. This article reviews the biological activities, synthesis methods, and potential applications of this compound based on diverse research findings.

Biological Activities

3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Properties : The compound has shown potential against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
  • Anticancer Potential : Initial studies suggest that 3-amino-1-(tert-butyl)-1H-pyrazol-5-ol could inhibit cell proliferation in cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

The biological effects of 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol are attributed to its ability to interact with various biological targets. These interactions can lead to:

  • Inhibition of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, which is critical in cancer cell proliferation .
  • Modulation of Signaling Pathways : The compound may participate in several signaling pathways related to gene transcription and immune responses .

Synthesis Methods

Several synthesis methods for 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol have been reported. These include:

  • One-Pot Reactions : Efficient synthesis through condensation reactions followed by reduction, allowing for high yields without extensive purification steps .
  • Solvent-Free Conditions : Development of methodologies that minimize solvent use, enhancing environmental sustainability during synthesis .

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various applications:

Study Focus Findings
Anticancer Activity Compounds similar to 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol demonstrated IC50 values ranging from 2.43 to 14.65 μM against cancer cell lines .
Microtubule Dynamics Certain derivatives were effective in inhibiting microtubule assembly at concentrations as low as 20 μM, indicating potential for cancer therapy .
Inflammation Modulation Pyrazole derivatives have been shown to interact with inflammatory mediators, suggesting a role in treating inflammatory diseases.

Q & A

Q. What are the key synthetic methodologies for preparing 3-Amino-1-(tert-butyl)-1H-pyrazol-5-ol?

The synthesis typically involves cyclocondensation of tert-butylhydrazine derivatives with β-keto nitriles or esters. A validated protocol includes reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile under controlled acidic conditions (e.g., trifluoroacetic acid) to form the pyrazole core. Purification via recrystallization or column chromatography is critical to isolate the product from regioisomers or byproducts . Alternative routes may employ multi-step functionalization, such as formylation followed by oxidation, to introduce substituents .

Q. How is the compound structurally characterized to confirm its identity and purity?

A combination of spectroscopic techniques is required:

  • ¹H/¹³C NMR : To verify the tert-butyl group (singlet at ~1.3 ppm for 9H) and pyrazole ring protons (distinct coupling patterns between C3 and C5 positions) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₈H₁₅N₃ for the base compound, MW 153.23 g/mol) .
  • X-ray crystallography : For unambiguous confirmation of regiochemistry in crystalline derivatives .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

Polar aprotic solvents (e.g., THF, acetonitrile) under inert atmospheres (N₂/Ar) are preferred. Controlled temperature (-20°C to reflux) minimizes side reactions, while catalysts like Pd(dba)₂ enhance coupling efficiency in functionalized derivatives .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

Regioselectivity is influenced by steric and electronic factors. For example, tert-butyl groups at N1 hinder electrophilic substitution at C3, directing reactions to C5. Computational tools (DFT) predict reactive sites, while directing groups (e.g., carbonyls) stabilize intermediates in cross-coupling reactions .

Q. What strategies resolve contradictions in bioactivity data across derivatives?

Standardized assays (e.g., antimicrobial MIC, kinase inhibition) under controlled conditions (pH, temperature) reduce variability. Structure-activity relationship (SAR) studies highlight critical substituents:

  • Electron-withdrawing groups at C3 enhance antimicrobial activity .
  • Hydrophobic substituents improve blood-brain barrier penetration in neurological studies .

Q. How are mechanistic pathways elucidated in catalytic reactions involving this compound?

Isotopic labeling (e.g., ¹⁵N) and kinetic studies track reaction intermediates. For example, in diazonium salt formation (), BF₃·Et₂O stabilizes the diazo intermediate, confirmed via in situ IR spectroscopy.

Methodological Considerations

Q. What precautions are necessary for handling and storage?

  • Storage : Under nitrogen at -20°C to prevent oxidation. Avoid prolonged exposure to light/moisture .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. Neutralize acidic byproducts before disposal .

Q. How to troubleshoot low yields in multi-step syntheses?

  • Intermediate characterization : Identify bottlenecks (e.g., unstable intermediates) via LC-MS.
  • Catalyst optimization : Screen Pd/Xantphos systems for cross-coupling efficiency .

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